

Technical Whitepaper: ME0328 – Structural Basis of Selective PARP3 Inhibition

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Compound of Interest

Compound Name:	ME0328
CAS No.:	1327490-41-4
Cat. No.:	B2459602

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Executive Summary

ME0328 is a cell-permeable, small-molecule inhibitor designed to selectively target Poly(ADP-ribose) polymerase 3 (PARP3), an enzyme critical for Non-Homologous End Joining (NHEJ) DNA repair and mitotic progression.[1] Unlike broad-spectrum PARP inhibitors (e.g., Olaparib) that equipotently inhibit PARP1 and PARP2, **ME0328** exhibits a distinct selectivity profile, binding to the PARP3 nicotinamide pocket with an IC50 of ~0.89 μ M. This whitepaper details the chemical structure, synthesis logic, mechanistic basis of selectivity, and validated experimental protocols for its application in oncology research, specifically in sensitizing Triple-Negative Breast Cancer (TNBC) to microtubule poisons and radiation.

Chemical Structure & Physicochemical Properties[1][2][3][4][5][6]

ME0328 is a quinazolinone derivative. Its structural uniqueness lies in the specific chiral amide side chain which confers selectivity over the highly homologous PARP1/2 catalytic domains.

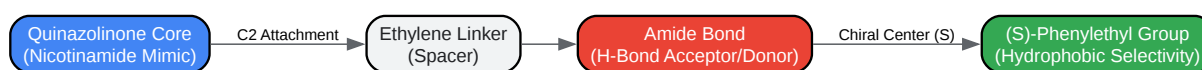
Identification

- IUPAC Name: 3-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide[2][3]
- CAS Number: 1445251-22-8[1][4][3][5][6]
- Molecular Formula: C₁₉H₁₉N₃O₂[1][7][6]
- Molecular Weight: 321.38 g/mol [5]
- SMILES: CCCc1nc2ccccc2c(=O)[nH]1)c1ccccc1

Structural Pharmacophore Map

The molecule consists of three distinct pharmacophoric regions:

- Quinazolinone Core: Mimics the nicotinamide moiety of NAD⁺, anchoring the molecule in the donor site.
- Ethylene Linker: Provides the necessary spacing to span the active site channel.
- Chiral Phenylamide Tail: The (S)-configuration is critical for steric fitting into the PARP3-specific hydrophobic sub-pocket, driving selectivity.



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Solubility & Handling

- DMSO: Soluble up to ~60 mg/mL (186 mM).[4] Recommended stock concentration: 10 mM or 50 mM.
- Water/PBS: Insoluble. Requires organic co-solvent (e.g., DMSO) for biological assays.
- Stability: Stable as a solid at -20°C for >2 years. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles.

Mechanism of Action & Selectivity

Binding Mode (PDB: 4GV4)

X-ray crystallography reveals that **ME0328** binds to the catalytic domain of PARP3. The quinazolinone core forms hydrogen bonds with the backbone of Gly-related residues in the nicotinamide binding pocket. The selectivity over PARP1 is driven by the flexibility of the PARP3 active site loop and specific hydrophobic interactions accommodated by the (S)-phenylethyl tail, which clashes with the more rigid architecture of the PARP1/2 active sites.

Selectivity Profile

While many "PARP inhibitors" are pan-selective, **ME0328** demonstrates a functional window of selectivity:

- PARP3 IC50: 0.89 μM [\[1\]](#)[\[4\]](#)[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)
- PARP1 IC50: $\sim 6.3 \mu\text{M}$ (~ 7 -fold selectivity)
- PARP2 IC50: $\sim 10.8 \mu\text{M}$ [\[6\]](#)
- Cellular Use: At concentrations of 1–2 μM , **ME0328** effectively inhibits PARP3 with minimal off-target inhibition of PARP1-dependent Base Excision Repair (BER).

Biological Signaling Context[\[14\]](#)

PARP3 is distinct from PARP1 in that it is not primarily a sensor of single-strand breaks (SSBs). [\[12\]](#) Instead, it accelerates Non-Homologous End Joining (NHEJ) by recruiting Ku80 and Ligase IV to Double-Strand Breaks (DSBs). **ME0328** treatment delays DSB resolution, sensitizing cells to agents that induce complex DNA damage or mitotic stress (e.g., Vinorelbine).

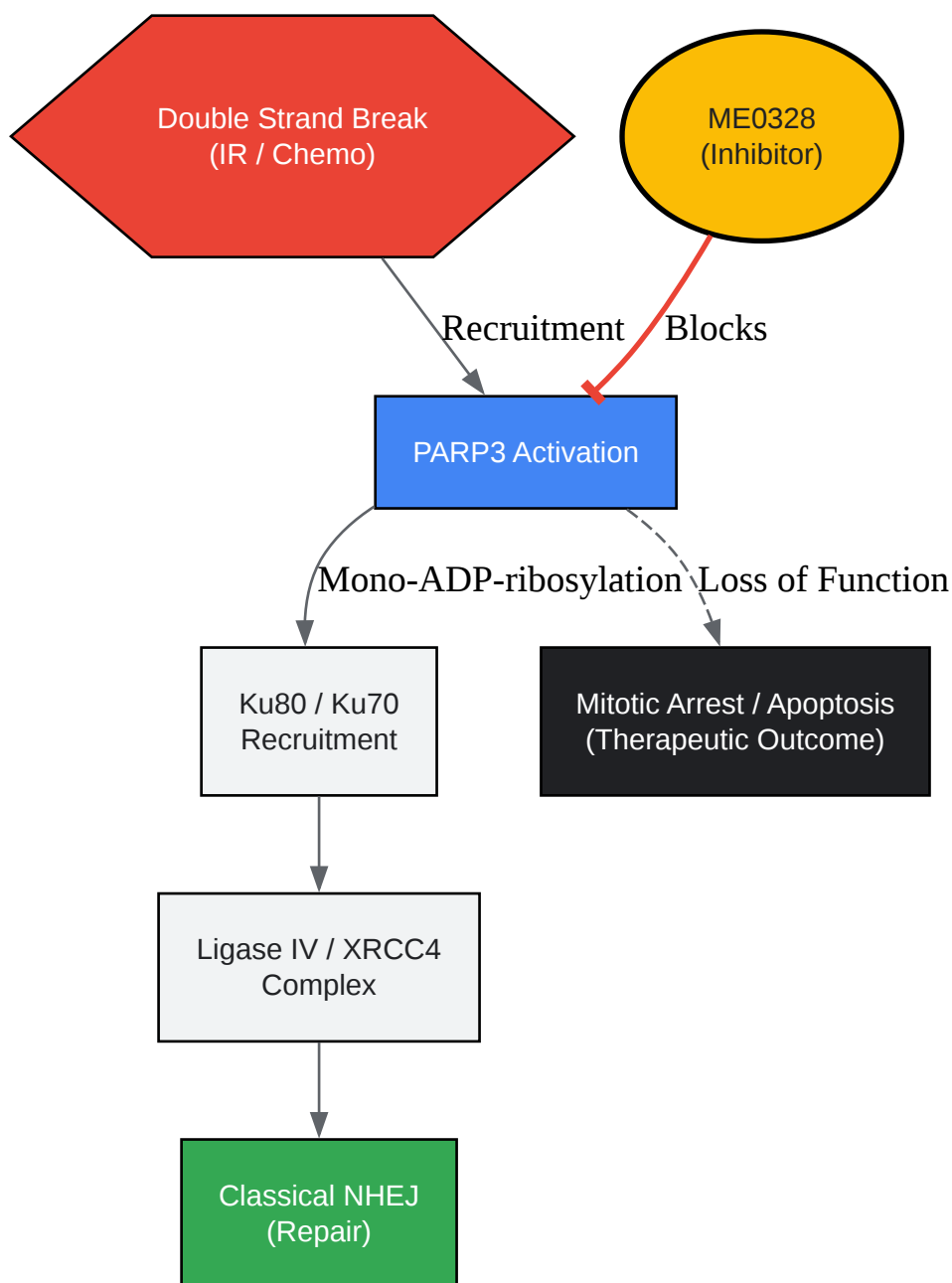


Figure 2: PARP3-mediated NHEJ pathway and ME0328 intervention point.

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Experimental Protocols

In Vitro PARP3 Enzymatic Assay (Chemiluminescent)

Objective: Quantify the inhibitory potency (IC₅₀) of **ME0328** against recombinant PARP3.

Reagents:

- Recombinant Human PARP3 (His-tagged).
- Substrate: Histone H1 or H2B (coated on plates).
- Cofactor: Biotinylated NAD⁺.
- Detection: Streptavidin-HRP + ECL Substrate.

Protocol:

- Plate Coating: Coat 96-well Ni²⁺-chelating plates or high-binding ELISA plates with histone substrate (1 μg/well) in PBS overnight at 4°C.
- Enzyme Prep: Dilute PARP3 enzyme in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).
- Inhibitor Addition: Add **ME0328** (serially diluted in DMSO) to the wells. Keep final DMSO concentration <1%. Incubate for 15 min at RT.
- Reaction Start: Add Biotin-NAD⁺ mix (Final conc: 10–50 μM, near K_m).
- Incubation: Incubate for 60 min at RT.
- Stop & Wash: Aspirate and wash 3x with PBS-T (0.05% Tween-20).
- Detection: Add Streptavidin-HRP (1:2000 in PBS-T + 1% BSA). Incubate 30 min. Wash 3x.
- Read: Add ECL chemiluminescent substrate and read on a luminometer.
- Analysis: Plot RLU vs. log[**ME0328**] to determine IC₅₀ using a 4-parameter logistic fit.

Cellular Target Engagement (Immunofluorescence)

Objective: Validate **ME0328** activity in cells by monitoring the persistence of DNA damage markers (

H2AX) due to delayed repair.[13]

Protocol:

- Seeding: Seed A549 or MDA-MB-231 cells on glass coverslips.
- Pre-treatment: Treat with 2 μ M **ME0328** for 2 hours. (Note: 2 μ M ensures PARP3 inhibition while minimizing PARP1 blockade).
- Damage Induction: Irradiate cells (2–4 Gy) or treat with Vinorelbine (5 nM).
- Recovery: Allow cells to recover for 1–24 hours in the presence of **ME0328**.
- Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.5% Triton X-100.
- Staining:
 - Primary Ab: Anti-H2AX (Ser139).
 - Secondary Ab: AlexaFluor-488 conjugated.
- Imaging: Confocal microscopy.
- Quantification: Count foci per nucleus. **ME0328** treatment should result in sustained foci at 24h compared to vehicle control (indicating delayed repair).

Synthesis Overview (Retrosynthetic Logic)

While commercial sourcing is standard, the synthesis follows a convergent route:

- Core Formation: Reaction of anthranilic acid derivatives with succinic anhydride or succinic acid derivatives to form the quinazolinone-propionic acid intermediate.
- Activation: The carboxylic acid tail is activated (e.g., using EDC/HOBt or HATU).
- Amide Coupling: The activated acid is coupled with commercially available (S)-(-)-1-phenylethylamine.
- Purification: Recrystallization or HPLC to ensure >98% purity (critical for selectivity assays).

References

- Lindgren, A. E., et al. (2013). "PARP inhibitor with selectivity toward ADP-ribosyltransferase ARTD3/PARP3." [6][14] ACS Chemical Biology, 8(8), 1698-1703. [[Link](#)]
- Loseva, O., et al. (2010). "PARP-3 is a mono-ADP-ribosylase that activates PARP-1 in the absence of DNA." Journal of Biological Chemistry, 285(11), 8054-8060. [[Link](#)]
- RCSB Protein Data Bank. "Crystal Structure of Human PARP3 Catalytic Domain in Complex with **ME0328** (Entry 4GV4)." [[Link](#)]
- Sharif-Askari, B., et al. (2018). "PARP3 inhibitors **ME0328** and olaparib potentiate vinorelbine sensitization in breast cancer cell lines." [15] Breast Cancer Research and Treatment, 172(1), 23-32. [15] [[Link](#)]

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Sources

- 1. caymanchem.com [caymanchem.com]
- 2. rcsb.org [rcsb.org]
- 3. labshake.com [labshake.com]
- 4. [ME0328 | PARP | TargetMol](#) [targetmol.com]
- 5. medkoo.com [medkoo.com]
- 6. [ME 0328 | CAS 1445251-22-8 | ME0328 | Tocris Bioscience](#) [tocris.com]
- 7. [Exposome-Explorer - Methylparaben \(MP\) \(Compound\)](#) [exposome-explorer.iarc.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. adooq.com [adooq.com]

- [12. PARP-3 Selective Inhibitor Development - Alfa Cytology \[alfa-parp.com\]](#)
- [13. PARP3 comes to light as a prime target in cancer therapy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [14. researchgate.net \[researchgate.net\]](#)
- [15. PARP3 inhibitors ME0328 and olaparib potentiate vinorelbine sensitization in breast cancer cell lines - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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